4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid
Overview
Description
4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. This compound is characterized by the presence of an aniline group, a pyrrolidine ring, and a benzoic acid moiety, all connected through a triazine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid typically involves multiple steps:
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Formation of the Triazine Core: : The triazine core is synthesized through the reaction of cyanuric chloride with aniline under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base, at temperatures ranging from 70°C to 80°C .
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Introduction of the Pyrrolidine Ring: : The pyrrolidine ring is introduced by reacting the intermediate product with pyrrolidine. This step can be performed using conventional heating methods or microwave irradiation, which significantly reduces reaction time and improves yield .
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Attachment of the Benzoic Acid Moiety: : The final step involves the esterification of the 4-aminobenzoic acid moiety to form the desired product. This can be achieved using standard esterification techniques, such as the use of acid chlorides or anhydrides in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles such as amines or alcohols.
Esterification: The benzoic acid moiety can be esterified to form methyl or ethyl esters.
Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids and amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, dioxane/water solvent mixture, temperatures of 70°C to 80°C.
Esterification: Acid chlorides or anhydrides, base (e.g., pyridine), solvents like tetrahydrofuran.
Major Products
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Esterification Products: Methyl or ethyl esters of the benzoic acid moiety.
Scientific Research Applications
4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Evaluated for its antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another triazine derivative with similar structural features but different functional groups.
3-[(4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid: A closely related compound with a different substitution pattern on the benzoic acid moiety.
Uniqueness
4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is unique due to its specific combination of aniline, pyrrolidine, and benzoic acid moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-17(28)14-8-10-16(11-9-14)22-19-23-18(21-15-6-2-1-3-7-15)24-20(25-19)26-12-4-5-13-26/h1-3,6-11H,4-5,12-13H2,(H,27,28)(H2,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBREIQCPOSMOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136287 | |
Record name | Benzoic acid, 4-[[4-(phenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-40-7 | |
Record name | Benzoic acid, 4-[[4-(phenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887580-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[4-(phenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301136287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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